molecular formula C18H27N3O B2633740 1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine CAS No. 501104-34-3

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine

Cat. No.: B2633740
CAS No.: 501104-34-3
M. Wt: 301.434
InChI Key: HWFZDLGHFYZGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine typically involves the reaction of 3,4-dimethylphenylamine with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)piperazine: Lacks the piperidine-1-carbonyl group, leading to different chemical properties and applications.

    1-(4-Methylphenyl)-4-(piperidine-1-carbonyl)piperazine:

Uniqueness

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and piperidine-1-carbonyl groups. This combination imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.

The compound is synthesized through the reaction of 3,4-dimethylphenylamine with piperidine-1-carbonyl chloride, typically using triethylamine as a base in dichloromethane at room temperature. Purification methods include recrystallization or column chromatography. The compound exhibits a unique structure that combines both the 3,4-dimethylphenyl and piperidine-1-carbonyl groups, imparting specific chemical properties that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as a ligand in receptor binding studies, modulating the activity of specific receptors involved in various physiological processes. The exact pathways can vary depending on the biological context, but preliminary studies suggest potential applications in therapeutic settings, particularly in neurology and oncology .

Pharmacological Applications

This compound has been explored for several pharmacological applications:

  • Antiviral Activity : It has been investigated as a potential CCR5 antagonist with implications for HIV treatment. Similar piperazine derivatives have shown efficacy in inhibiting HIV-1 entry by blocking the CCR5 co-receptor .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features may contribute to antiproliferative activity similar to known anticancer agents .
  • Neurological Effects : There is ongoing research into its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound interacts with specific cellular targets. For instance:

  • Cell Viability Assays : Various concentrations of the compound were tested against cancer cell lines (e.g., HT29) showing dose-dependent cytotoxicity.
  • Receptor Binding Studies : The compound's affinity for certain receptors was assessed using radiolabeled ligands, indicating potential therapeutic relevance .

Case Study 1: Antiviral Research

A study focusing on piperazine derivatives highlighted the efficacy of similar compounds as CCR5 antagonists. This research emphasized the importance of structural modifications in enhancing antiviral activity against HIV-1. The findings suggest that this compound could be a candidate for further development in antiviral therapies .

Case Study 2: Anticancer Activity

Research examining the cytotoxic effects of various piperazine derivatives found that compounds with similar structures exhibited significant growth inhibition in cancer cell lines. The results indicated that modifications to the phenyl ring could enhance anticancer properties, supporting further investigation into the unique attributes of this compound .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over related compounds, a comparative analysis was conducted:

Compound NameStructural FeaturesBiological ActivityApplications
This compoundContains both piperidine and dimethylphenyl groupsPotential antiviral and anticancer activityNeurological disorders
1-(3,4-Dimethylphenyl)piperazineLacks carbonyl groupLimited receptor interactionGeneral pharmacological use
1-(4-Methylphenyl)-4-(piperidine-1-carbonyl)piperazineDifferent phenyl substitutionVaries based on substitutionSpecific therapeutic applications

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-15-6-7-17(14-16(15)2)19-10-12-21(13-11-19)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFZDLGHFYZGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.